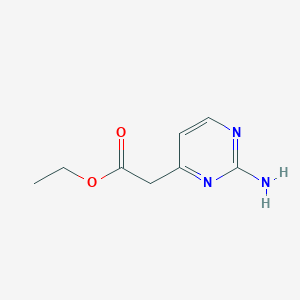

Ethyl 2-(2-aminopyrimidin-4-YL)acetate

Beschreibung

Ethyl 2-(2-aminopyrimidin-4-YL)acetate is an ethyl ester derivative featuring a pyrimidine ring substituted with an amino group at the 2-position and an acetoxyethyl chain at the 4-position. This compound is of interest in medicinal chemistry due to pyrimidine's prevalence in bioactive molecules, particularly in kinase inhibitors and nucleoside analogs . Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol (calculated from ).

Eigenschaften

IUPAC Name |

ethyl 2-(2-aminopyrimidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOXHPPKUAJHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857327 | |

| Record name | Ethyl (2-aminopyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194375-38-6 | |

| Record name | Ethyl (2-aminopyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Sequence

| Step | Reaction Description | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| a) | Coupling of acetal (R3 = C1-C6 alkyl) with beta-ketoester or salt | Acidic conditions followed by nucleophilic conditions | Intermediate compound (IV) |

| b) | Acetylation of intermediate (IV) | Acetyl halide or acetic anhydride, Lewis acid catalyst | Acetylated intermediate (V) |

| c) | Reaction with dialkyl acetal of N,N-dimethylformamide | Dialkyl acetal, solvent conditions | Enaminone intermediate (VI) |

| d) | Reaction with guanidine or its salt | Guanidine reagent | Guanidine-substituted intermediate (VII) |

| e) | Hydrolysis of carboxylic ester group | Hydrolyzing agents (acid/base) | Carboxylic acid intermediate (VIII) |

| f) | Condensation with ammonia or ammonium salts | Ammonia form | Final carboxamide product (I) or ethyl ester derivative |

This method allows for structural variation by altering R1, R2 substituents on the pyrimidine ring, including hydrogen, halogen, alkyl, alkoxy, cycloalkyl, aryl, or nitro groups. The process is noted for achieving high yields and purity, with the possibility of converting the final product into pharmaceutically acceptable salts.

Direct Aminopyrimidine Functionalization via Fusion with Amines

Another widely used approach involves the synthesis of 2-aminopyrimidine derivatives by fusion of 2-amino-4,6-dichloropyrimidine with various amines under solvent-free conditions. This method is practical for preparing a range of 2-aminopyrimidine derivatives, including ethyl esters, by subsequent esterification steps.

Supporting Synthetic Data and Research Findings

While direct detailed experimental data for the preparation of Ethyl 2-(2-aminopyrimidin-4-yl)acetate is limited in public domain literature, related compounds and intermediates have been synthesized with well-characterized methods.

Molecular and Structural Data

| Property | Data |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| Chemical Identifiers | CAS 1194375-38-6; PubChem CID 71743573 |

| Synonyms | 4-Pyrimidineacetic acid, 2-amino-, ethyl ester |

The compound features a pyrimidine ring substituted at the 2-position with an amino group and at the 4-position with an ethyl acetate moiety, providing sites for further functionalization or biological activity.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Ethyl 2-(2-aminopyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(2-aminopyrimidin-4-YL)acetate has been investigated for its potential as a pharmaceutical intermediate. The compound's structural features allow it to interact with biological targets, making it a candidate for developing drugs that target specific diseases.

Anticancer Activity

Recent studies have highlighted the role of pyrimidine derivatives in cancer treatment. This compound has shown promise in the synthesis of compounds that exhibit anticancer properties. For instance, derivatives of 2-aminopyrimidine have been synthesized and screened for their ability to inhibit tumor growth in various cancer cell lines, demonstrating significant cytotoxic effects .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. For example, the synthesis of novel 2-aminopyrimidine derivatives has been associated with the inhibition of specific enzymes involved in metabolic pathways related to cancer progression . Such inhibitory activities suggest that this compound could serve as a lead compound for further development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodologies employed often include:

- Amination Reactions : These reactions involve the introduction of amino groups into the pyrimidine ring, which can enhance biological activity.

- Acetylation : The introduction of acetate groups can improve solubility and bioavailability, important factors in drug design.

Case Studies on Synthesis

A notable case study involved the synthesis of a series of 2-amino-4-pyrimidines where this compound was utilized as a key intermediate . The resulting compounds were evaluated for their biological activity, leading to the identification of several promising candidates for further development.

| Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|

| Amination with amines | 60-80 | Moderate cytotoxicity |

| Acetylation | 70 | Enhanced solubility |

Applications in Drug Development

The versatility of this compound extends into drug development where it serves as a scaffold for designing new therapeutic agents.

Targeting Specific Pathways

Research indicates that modifications to the this compound structure can lead to compounds that selectively inhibit pathways involved in cancer cell proliferation . This specificity is crucial for developing targeted therapies that minimize side effects compared to traditional chemotherapeutics.

Potential in Other Therapeutic Areas

Beyond oncology, the compound's derivatives are being explored for their potential in treating other conditions, such as metabolic disorders and infections. The structural characteristics that confer anticancer properties may also be beneficial in these contexts, warranting further investigation.

Wirkmechanismus

The mechanism of action of ethyl 2-(2-aminopyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Ethyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-YL)acetate ()

- Structure : Differs by a methyl group at position 4 and an oxo group at position 4.

- Impact: The oxo group increases polarity (higher TPSA) but reduces basicity compared to the amino group.

- Molecular Weight : 213.20 g/mol.

Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate ()

- Structure : Chlorine substituent at position 5.

- Increased lipophilicity (higher log P) compared to the amino derivative.

- Molecular Weight : 200.62 g/mol.

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-YL)acetate ()

- Structure : Dual chlorine substituents (position 6 and 4-chlorophenyl at position 2).

- Impact : Aryl groups enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets. Higher molecular weight (325.17 g/mol ) and log P suggest lower aqueous solubility.

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate ()

- Structure : Sulfanyl linker and pyridinyl substituent.

- The pyridinyl group adds aromaticity and hydrogen-bond acceptor sites. Crystal structure analysis reveals intermolecular C–H···O hydrogen bonds, enhancing crystalline stability .

Physicochemical Properties

Key Observations :

- Chlorine and aryl substituents (e.g., ) elevate log P, suggesting improved membrane permeability but lower aqueous solubility.

Biologische Aktivität

Ethyl 2-(2-aminopyrimidin-4-YL)acetate, a compound with the molecular formula C8H11N3O2, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 181.19 g/mol

- CAS Number : 1194375-38-6

- Structure : The compound features a pyrimidine ring substituted with an amino group and an ethyl acetate moiety.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that derivatives of 2-aminopyrimidine compounds exhibit significant antibacterial and antifungal properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungal strains, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial cell wall synthesis or metabolic pathways.

- Biofilm Disruption : Studies have shown that certain aminopyrimidine derivatives can modulate biofilm formation in bacteria such as Staphylococcus aureus, potentially reducing pathogenicity .

- Antiviral Activity : Preliminary investigations suggest potential antiviral effects, although specific viral targets and mechanisms remain to be fully elucidated .

Case Studies

Several studies have explored the biological effects of this compound and related compounds:

- Antibacterial Efficacy : A study evaluated the activity of various aminopyrimidine derivatives against biofilm formation by Staphylococcus aureus. Compounds demonstrated significant inhibition rates, with some achieving over 80% reduction in biofilm formation at concentrations of 200 µM .

- Cytotoxicity Assessments : Research involving cancer cell lines indicated that derivatives of this compound could inhibit proliferation, suggesting potential anticancer properties .

- Synthetic Pathways and Derivative Development : The synthesis of this compound has been optimized to improve yields and facilitate the creation of analogs with enhanced biological activities .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(2-aminopyrimidin-4-yl)acetate?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting ethyl chloroacetate with a 2-aminopyrimidine derivative in the presence of a base such as potassium carbonate (K₂CO₃) in acetone under reflux conditions. For example, ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate was synthesized by refluxing 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl chloroacetate in acetone for 12 hours . Variations may include using alternative solvents (e.g., DMF) or catalysts to improve yields.

Basic: How is the crystal structure of this compound determined?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process involves:

Growing high-quality crystals via slow evaporation (e.g., from ethanol/water mixtures).

Data collection using a diffractometer (Mo/Kα radiation).

Structure solution using SHELXT for space-group determination .

Refinement with SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks .

For example, similar pyrimidine derivatives exhibit planar aminopyrimidine cores with ester groups adopting specific dihedral angles, confirmed via SC-XRD .

Advanced: How can low yields in the synthesis of this compound be addressed?

Answer:

Low yields may arise from incomplete reaction kinetics or side reactions. Optimization strategies include:

- Stoichiometric adjustments : Increasing the molar ratio of ethyl chloroacetate to aminopyrimidine.

- Catalysis : Introducing phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

- Alternative solvents : Replacing acetone with DMF or THF to improve solubility.

- Temperature control : Microwave-assisted synthesis for faster reaction times and higher purity .

Advanced: How to resolve discrepancies between experimental and computational spectral data (e.g., NMR, IR)?

Answer:

Discrepancies often stem from dynamic effects (e.g., tautomerism) or impurities. Methodological steps:

Cross-validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., using Gaussian or ORCA).

Isolation of intermediates : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove byproducts.

Dynamic NMR studies : Analyze variable-temperature NMR to detect tautomeric equilibria .

High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out isobaric impurities .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to volatile solvents (e.g., ethyl acetate) .

- Storage : Store at -20°C in airtight containers to prevent hydrolysis of the ester group .

- Waste disposal : Neutralize acidic/basic residues before disposal per institutional guidelines.

Advanced: How can computational modeling predict the reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

Identify reactive sites : Analyze Fukui indices to locate nucleophilic (N on pyrimidine) and electrophilic (ester carbonyl) centers.

Simulate reaction pathways : Model condensation or cyclization reactions, comparing activation energies for feasibility.

Validate spectroscopic data : Match computed IR/NMR shifts with experimental results to confirm structural assignments .

Basic: What purification methods are effective for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7 ratio) to separate isomers or byproducts.

- TLC monitoring : Use UV-active plates with iodine staining to track elution .

Advanced: How to analyze regioselectivity in substitution reactions involving this compound?

Answer:

Regioselectivity is influenced by electronic and steric factors:

Electronic analysis : Electron-deficient pyrimidine C4 positions are more reactive toward nucleophilic attack.

Steric maps : Generate Hirshfeld surfaces (CrystalExplorer) to visualize steric hindrance in the crystal lattice.

X-ray validation : Compare SC-XRD data of reaction products to confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.